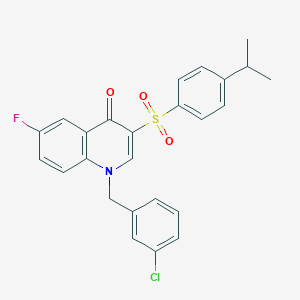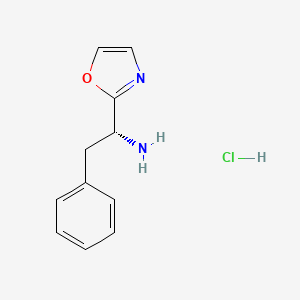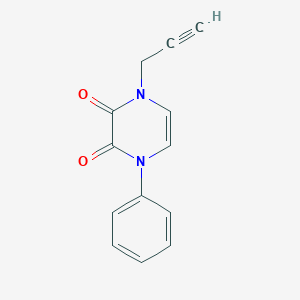
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a sulfonyl group attached to a tert-butyl substituted phenyl ring, which could potentially influence its reactivity and interactions with biological targets .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonyl group could potentially participate in substitution reactions . The piperidine ring might also undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar tert-butyl group could affect its solubility in different solvents . The piperidine ring could also influence its boiling and melting points .Aplicaciones Científicas De Investigación
Pharmacological Applications
Sulfonamide compounds, including structures similar to "1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine", have been extensively explored for their pharmacological potential. These compounds have found applications in developing antibiotics, antiepileptics, diuretics, and carbonic anhydrase inhibitors. For instance, sulfonamides serve as key components in certain antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. Their versatility is attributed to their ability to act on various biological targets, showcasing their significance in drug development and therapeutic interventions (Gulcin & Taslimi, 2018).
Moreover, the sulfonamide subunit has been highlighted for its role in bioactive substances showing antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The structural diversity afforded by the synthesis of sulfonamides from a variety of amines and sulfonyl chlorides has been instrumental in the development of molecules with significant biological activities, underscoring the importance of the sulfonamide group in medicinal chemistry (Azevedo-Barbosa et al., 2020).
Environmental and Industrial Applications
In addition to pharmacological applications, sulfonamide compounds are examined for their environmental significance, especially concerning their degradation and removal from aqueous solutions. Studies focus on understanding the fate and toxicity of these compounds in the environment, including their persistence as organic pollutants and their removal techniques, such as adsorption and photocatalytic degradation. This research is vital for developing sustainable and efficient methods to mitigate the environmental impact of these substances (Prasannamedha & Senthil Kumar, 2020).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to target benzylic positions . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a common target for various chemical reactions .
Mode of Action
The compound likely interacts with its targets through a free radical reaction . In such reactions, a molecule loses an atom, leaving behind a free radical. This free radical can then interact with other molecules, leading to various changes . For instance, in the case of N-bromosuccinimide (NBS), it loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-16(2,3)13-5-7-15(8-6-13)21(18,19)17-11-9-14(20-4)10-12-17/h5-8,14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQWEOAYQUMVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)
![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)
![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)


